

Spectroscopic Profile of 1H-Indazole-3-carbonitrile: A Technical Guide

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Compound of Interest

Compound Name: 1H-indazole-3-carbonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1H-indazole-3-carbonitrile**, a key heterocyclic scaffold in medicinal chemistry. The information presented herein is intended to assist researchers and scientists in the unambiguous identification and characterization of this compound. This document details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the spectral data in a clear, tabulated format for ease of reference and comparison.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1H-indazole-3-carbonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for **1H-Indazole-3-carbonitrile**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
11.9994	br s	-	NH
7.8816	d	8.2	H-4
7.7614	d	8.6	H-7
7.5462	t	7.7	H-6
7.3917	t	7.5	H-5

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz^[1]

Table 2: ¹³C NMR Spectroscopic Data for **1H-Indazole-3-carbonitrile**

Chemical Shift (δ) ppm	Assignment
139.9	C-7a
128.2	C-6
124.6	C-4
122.0	C-5
120.9	C-3a
115.3	CN
111.4	C-7
106.9	C-3

Solvent: CDCl₃, Spectrometer Frequency: 125 MHz

Infrared (IR) Spectroscopy

While specific experimental IR data for **1H-indazole-3-carbonitrile** is not readily available, characteristic absorption bands can be predicted based on its functional groups and data from similar indazole derivatives.

Table 3: Predicted Infrared (IR) Absorption Bands for **1H-Indazole-3-carbonitrile**

Wavenumber (cm-1)	Intensity	Assignment
~3300-3100	Medium, Broad	N-H stretching
~2230-2210	Sharp, Medium	C≡N stretching
~1620-1450	Medium-Strong	C=C aromatic ring stretching
~1400-1300	Medium	C-N stretching
~800-700	Strong	C-H out-of-plane bending (aromatic)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **1H-Indazole-3-carbonitrile**

Adduct	m/z
[M+H] ⁺	144.05562
[M+Na] ⁺	166.03756
[M-H] ⁻	142.04106
[M+NH ₄] ⁺	161.08216
[M+K] ⁺	182.01150
[M] ⁺	143.04779

Predicted data from PubChem CID 437556[2]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **1H-indazole-3-carbonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of purified **1H-indazole-3-carbonitrile** is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a 500 MHz (or higher) NMR spectrometer.
- **^1H NMR Acquisition:** A standard proton experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the aromatic and amine proton regions, and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** A proton-decoupled ^{13}C experiment is performed. A larger number of scans is typically required compared to ^1H NMR.
- **Data Processing:** The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

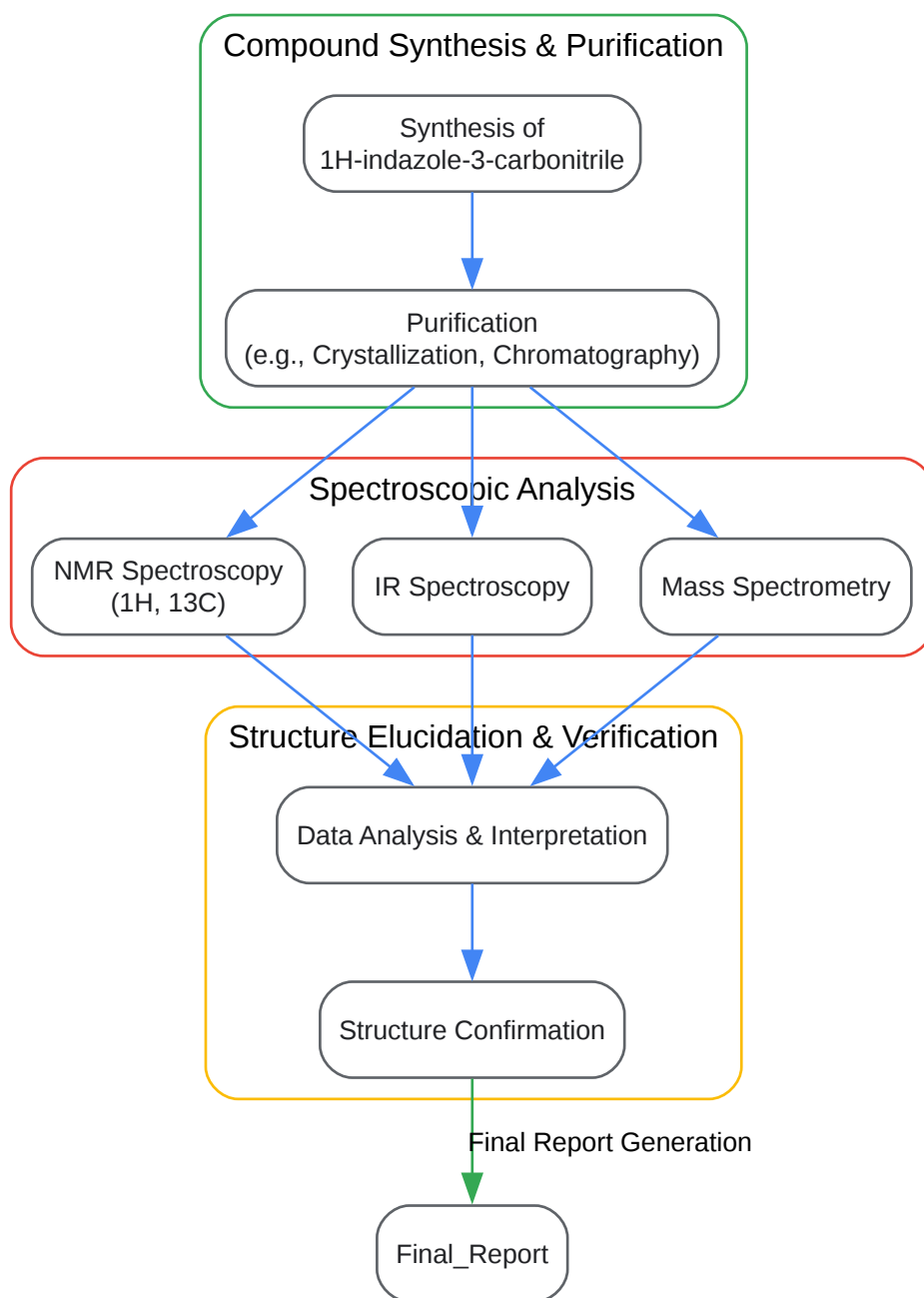
- **Sample Preparation:** A small amount of the solid **1H-indazole-3-carbonitrile** is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- **Instrumentation:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** A background spectrum of the empty sample compartment (or the KBr pellet holder) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired over the range of 4000-400 cm^{-1} .
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of **1H-indazole-3-carbonitrile** is prepared in a suitable volatile solvent such as methanol or acetonitrile.
- **Instrumentation:** A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) equipped with an electrospray ionization (ESI) source is used.
- **Data Acquisition:** The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. Mass spectra are acquired in both positive and negative ion modes over a mass range that includes the expected molecular ion.
- **Data Analysis:** The resulting mass spectrum is analyzed to identify the molecular ion peak ($[M+H]^+$, $[M-H]^-$, or M^+ .) and characteristic fragment ions. The accurate mass measurement is used to confirm the elemental composition.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like **1H-indazole-3-carbonitrile**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. orgsyn.org [orgsyn.org]
- 2. PubChemLite - 1h-indazole-3-carbonitrile (C₈H₅N₃) [pubchemlite.lcsb.uni.lu]
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